molecular formula C16H11F3N4O3S B1347787 N-(1,3-benzodioxol-5-ylmethylideneamino)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethylideneamino)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B1347787
M. Wt: 396.3 g/mol
InChI Key: CQGLEKPXQVWCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of benzodioxole, thieno[2,3-c]pyrazole, and carbohydrazide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the thieno[2,3-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxole moiety: This step involves the condensation of benzodioxole derivatives with the thieno[2,3-c]pyrazole core.

    Addition of the carbohydrazide group: This is typically done through hydrazinolysis reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-benzodioxol-5-ylmethylene)-3-chloro-1-benzothiophene-2-carbohydrazide
  • N’-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide
  • N’-(1,3-benzodioxol-5-ylmethylene)-2-phenoxyaceto hydrazide

Uniqueness

N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its trifluoromethyl group, which can significantly influence its chemical properties and biological activities. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C16H11F3N4O3S

Molecular Weight

396.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethylideneamino)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C16H11F3N4O3S/c1-23-15-9(13(22-23)16(17,18)19)5-12(27-15)14(24)21-20-6-8-2-3-10-11(4-8)26-7-25-10/h2-6H,7H2,1H3,(H,21,24)

InChI Key

CQGLEKPXQVWCDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NN=CC3=CC4=C(C=C3)OCO4)C(=N1)C(F)(F)F

Origin of Product

United States

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